
1-Cyclopentyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-Cyclopentyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea” is a complex organic molecule. It contains a cyclopentyl group (a cycloalkane consisting of a ring of five carbon atoms), a 4-methoxyphenyl group (a phenyl ring with a methoxy group attached to the 4th carbon), and a 5-oxopyrrolidin-3-yl group (a pyrrolidine ring with a carbonyl group at the 5th position and a urea group at the 3rd position) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The cyclopentyl group would provide a degree of rigidity to the molecule, while the urea group could participate in hydrogen bonding. The methoxyphenyl group is an aromatic ring, which could contribute to the compound’s stability and reactivity .Scientific Research Applications
Stereoselective Synthesis and PI3 Kinase Inhibition
Urea derivatives have been synthesized for their potential in inhibiting PI3 kinase, a key enzyme implicated in cancer progression. A study detailed the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, highlighting the importance of stereochemistry in medicinal chemistry (Zecheng Chen et al., 2010).
Acetylcholinesterase Inhibition
Research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated their novel application as acetylcholinesterase inhibitors. Optimizing spacer length and conformational flexibility proved crucial for enhancing inhibitory activities, offering insights into designing better therapeutic agents for diseases like Alzheimer's (J. Vidaluc et al., 1995).
Novel Cyclic Dipeptidyl Ureas
The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of cyclic dipeptidyl ureas. These compounds represent pseudopeptidic triazines, showcasing the utility of urea derivatives in creating bioactive molecules with potential pharmacological applications (M. Sañudo et al., 2006).
Anticancer Activity
A study on ureas and sulfamides derived from 1-aminotetralins revealed their anticancer activity against glioblastoma and prostate cancer cell lines. This research underscores the therapeutic potential of urea derivatives in cancer treatment, with some compounds showing significant cytotoxic activity (B. Özgeriş et al., 2017).
Role in Apoptosis and Autophagy
Investigations into a phenoxypyrimidine urea derivative (AKF-D52) elucidated its role in inducing apoptosis and autophagy in non-small cell lung cancer cells. The compound's ability to trigger cell death pathways offers promising avenues for developing new cancer therapies (Hyo-Sun Gil et al., 2021).
properties
IUPAC Name |
1-cyclopentyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-23-15-8-6-14(7-9-15)20-11-13(10-16(20)21)19-17(22)18-12-4-2-3-5-12/h6-9,12-13H,2-5,10-11H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKHTBIKXMYMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

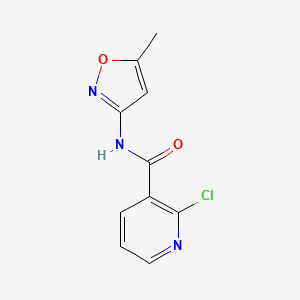
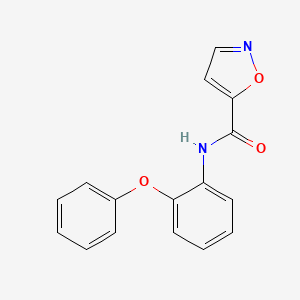

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2761848.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B2761849.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2761850.png)


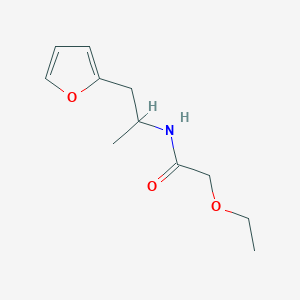

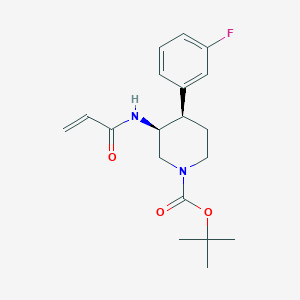
![(1,4-dimethyl-1H-pyrazol-3-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2761862.png)
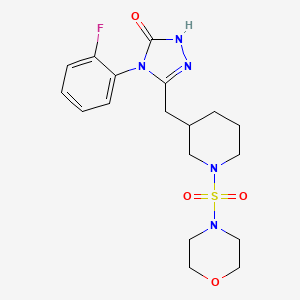
![N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B2761868.png)